molecular formula C11H12ClNO2 B3138724 8-methoxy-1-methylquinolin-2(1H)-one hydrochloride CAS No. 467447-30-9

8-methoxy-1-methylquinolin-2(1H)-one hydrochloride

Cat. No.: B3138724
CAS No.: 467447-30-9
M. Wt: 225.67 g/mol
InChI Key: QXFXCRJOTXBTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-1-methylquinolin-2(1H)-one hydrochloride is a quinoline derivative provided for research and further manufacturing applications. This compound is a key building block in medicinal chemistry, particularly in the synthesis of novel hybrid molecules for biological screening. The quinolin-2-one core is a privileged structure in drug discovery, and research indicates that similar structural motifs are investigated for various pharmacological activities, including cytotoxicity against cancer cell lines such as human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) . As a versatile synthetic intermediate, it can be used to develop more complex molecular architectures, such as quinoline-pyrimidine hybrids, which are studied for their potential as anticancer agents . The compound features a methoxy substituent at the 8-position and a methyl group on the nitrogen atom, which can influence its electronic properties, bioavailability, and binding interactions with biological targets. The supplied hydrochloride salt typically offers enhanced stability and solubility for handling in various experimental conditions. This compound is for research purposes and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-1-methylquinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2.ClH/c1-12-10(13)7-6-8-4-3-5-9(14-2)11(8)12;/h3-7H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFXCRJOTXBTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1C(=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-1-methylquinolin-2(1H)-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-methoxyquinoline.

    Methylation: The 8-methoxyquinoline undergoes methylation at the 1st position using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of Quinolinone: The methylated product is then subjected to cyclization to form the quinolinone structure.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-1-methylquinolin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5th and 7th positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that quinoline derivatives, including 8-methoxy-1-methylquinolin-2(1H)-one hydrochloride, exhibit promising effects in the treatment of neurodegenerative diseases such as Alzheimer's disease. These compounds have been shown to influence the proliferation of rat mesenchymal stem cells (rMSCs) and possess neuroprotective properties, which could be beneficial in mitigating cognitive decline associated with neurodegenerative conditions .

Anticancer Properties

The compound has demonstrated efficacy against various cancer cell lines. In vitro studies involving human breast carcinoma cell lines (Hs578t and T47D) and chronic myelogenous leukemia K562 have shown that this compound induces morphological changes indicative of apoptosis, such as cell shrinkage and loss of adherence . This suggests its potential as a therapeutic agent in oncology.

Antifungal Activity

Quinoline derivatives are recognized for their antifungal properties. The 8-hydroxyquinoline and its derivatives, including this compound, have been reported to effectively combat fungal infections. This is particularly relevant in the context of increasing antifungal resistance observed in clinical settings .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through various methods, including oxidative Heck reactions and amidation cascades .

Table 1: Synthetic Pathways for Quinoline Derivatives

MethodYield (%)Key Reagents
Oxidative Heck Reaction72[Cp*RhCl2], AgNTf2
Amidation Cascade45NaOAc, DTBP
Direct Synthesis34PivOH, Acetic Acid

Neuroprotective Effects

A study highlighted the neuroprotective effects of quinoline derivatives on rMSCs, indicating a significant increase in cell viability and differentiation potential when treated with compounds like this compound. These findings support further investigation into its application for treating Alzheimer’s disease .

Anticancer Efficacy

In another study focused on cancer treatment, the compound was evaluated against multiple cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting a robust anticancer activity that warrants further exploration in preclinical models .

Antifungal Activity

Research into the antifungal efficacy of quinoline derivatives demonstrated that this compound exhibited significant activity against resistant fungal strains, making it a candidate for developing new antifungal therapies .

Mechanism of Action

The mechanism of action of 8-methoxy-1-methylquinolin-2(1H)-one hydrochloride involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolinone Derivatives

Quinolinone derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a systematic comparison of 8-methoxy-1-methylquinolin-2(1H)-one hydrochloride with analogous compounds:

Substituent Position and Functional Group Analysis
Compound Name Substituents Key Functional Groups Physicochemical Properties
This compound 8-OCH3, 1-CH3 Quinolinone, hydrochloride salt High purity (95%), crystalline solid
4-Hydroxy-1-methylquinolin-2(1H)-one 4-OH, 1-CH3 Quinolinone, hydroxyl Antimicrobial activity (in vitro)
4-Chloro-8-methylquinolin-2(1H)-one 4-Cl, 8-CH3 Quinolinone, chloro Reactive in nucleophilic substitutions
8-O-Benzyl Carmoterol Hydrochloride 8-OBenzyl, aminoethyl side chain Quinolinone, β2-agonist Bronchodilator, crystalline polymorph
6-Hydroxy-3,4-dihydro-1H-quinolin-2-one 6-OH, 3,4-dihydro scaffold Tetrahydroquinolinone, hydroxyl Potential CNS activity

Key Observations :

  • Positional Effects : The 8-methoxy group in the target compound contrasts with the 4-hydroxy (antimicrobial) or 4-chloro (reactive) substituents in analogs, highlighting how substituent position dictates reactivity and bioactivity.
  • Salt Forms : Hydrochloride salts (e.g., target compound and 8-O-benzyl carmoterol ) enhance solubility and stability, critical for pharmaceutical formulations.
  • Complexity: Derivatives like 8-O-benzyl carmoterol incorporate extended side chains (e.g., aminoethyl groups), enabling receptor-specific interactions (e.g., β2-adrenergic agonism) .

Biological Activity

8-Methoxy-1-methylquinolin-2(1H)-one hydrochloride is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

This compound is derived from quinoline, a heterocyclic compound known for its diverse biological activities. The synthesis typically involves multi-step processes that ensure the correct stereochemistry and purity of the final product. Various synthetic routes have been documented, highlighting the compound's versatility as a building block in drug development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 4–16 µg/mL against strains such as Staphylococcus aureus and Klebsiella pneumoniae . The compound's mechanism involves disruption of bacterial DNA gyrase, which is crucial for DNA replication.

Bacterial Strain MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus4–160.125–0.5
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2224

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The cytotoxic effects are attributed to its ability to inhibit topoisomerases, enzymes crucial for DNA replication and transcription .

The primary mechanism of action for this compound appears to involve the inhibition of DNA gyrase and topoisomerase IV, leading to impaired bacterial DNA replication. Additionally, its interaction with cellular membranes may alter permeability and disrupt vital cellular processes .

Case Studies

Several case studies have illustrated the compound's potential in clinical settings:

  • Antimicrobial Efficacy : A study compared the effectiveness of this compound with standard antibiotics. Results showed superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option .
  • Cancer Treatment : In a preclinical trial involving MCF-7 cells, the compound demonstrated significant cytotoxicity, outperforming traditional chemotherapeutics in terms of efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 8-methoxy-1-methylquinolin-2(1H)-one hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as cyclization of substituted quinoline precursors under controlled conditions. For example, analogous compounds are synthesized via refluxing in solvent systems like methanol/water mixtures (1:1 v/v) to enhance crystallinity . Optimization may include adjusting temperature gradients (e.g., maintaining <30°C during exothermic steps) and using catalysts (e.g., BF₃·Et₂O) to improve yields . HPLC monitoring (as described in ) ensures reaction completion.

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR Spectroscopy : Assign proton environments using ¹H NMR (e.g., aromatic protons at 6.7–8.3 ppm, methoxy groups at ~3.9 ppm) and compare with structurally related compounds like 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one .
  • XRPD : Confirm crystallinity by matching experimental 2θ peaks (e.g., 3.68°, 17.29°, 26.62°) with reference patterns .
  • HPLC : Monitor purity (>97%) using reverse-phase columns and acetonitrile/water gradients .

Q. What pharmacological screening approaches are used to evaluate its bioactivity?

  • Methodology : Initial in vitro assays (e.g., β₂-adrenoceptor agonism for bronchodilation) are conducted via receptor-binding studies, as seen in related quinolinone derivatives . Dose-response curves (EC₅₀ values) and selectivity profiles against off-target receptors (e.g., β₁-adrenoceptors) are critical for validating therapeutic potential.

Advanced Research Questions

Q. How can X-ray crystallography resolve polymorphic ambiguities in this compound?

  • Methodology : Utilize SHELX programs (e.g., SHELXL for refinement) to solve crystal structures from single-crystal diffraction data . Compare unit cell parameters and hydrogen-bonding networks with known polymorphs (e.g., Form E in ). Advanced refinements may require high-resolution (<1.0 Å) data to resolve disorder in methoxy or methyl groups.

Q. What experimental strategies address contradictions between in vitro and in vivo pharmacological data?

  • Methodology :

  • Pharmacokinetic Studies : Measure plasma stability and metabolic clearance using LC-MS/MS to identify rapid degradation in vivo .
  • Tissue-Specific Delivery : Formulate nanoparticle carriers (e.g., PLGA) to enhance bioavailability, as suggested by discrepancies in efficacy between cell-based and animal models.
  • Species-Specific Receptors : Use transgenic models expressing human β₂-adrenoceptors to reconcile interspecies variability .

Q. How can solvent selection and crystallization protocols improve yield and purity?

  • Methodology : Screen solvents (e.g., acetonitrile, acetone) under reflux conditions to promote thermodynamically stable polymorphs . For hygroscopic batches, employ non-aqueous solvents (e.g., anhydrous ethanol) during recrystallization. Purity is validated via DSC to detect residual solvents and TGA for thermal stability profiling .

Q. What computational tools predict metabolic pathways and toxicity profiles?

  • Methodology : Use in silico platforms (e.g., Schrödinger’s ADMET Predictor) to identify metabolic soft spots (e.g., demethylation of the methoxy group). Cross-validate predictions with in vitro hepatocyte assays and Ames tests for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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